Diclazuril, (S)-

Beschreibung

Introduction to Diclazuril, (S)-: Chemical Identity and Classification

Structural Characterization and Nomenclature

Molecular Formula and IUPAC Name

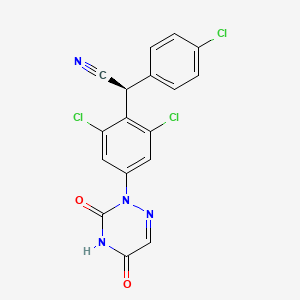

Diclazuril, (S)-, is defined by the molecular formula $$ \text{C}{17}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{2} $$, with a molecular weight of 407.64 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-2-yl)phenyl]acetonitrile. This nomenclature reflects its core structure: a dichlorophenyl group linked to a triazinone ring via an acetonitrile bridge (Table 1).

Table 1: Molecular Characteristics of Diclazuril, (S)-

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{17}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{2} $$ |

| Molecular weight | 407.64 g/mol |

| IUPAC name | 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-2-yl)phenyl]acetonitrile |

Stereochemical Configuration and Isomerism

Diclazuril exists as a racemic mixture, comprising both (R)- and (S)-enantiomers. The chiral center arises from the acetonitrile-linked carbon atom bonded to the 4-chlorophenyl and dichlorophenyl-triazinone groups. X-ray crystallography confirms that the (S)-enantiomer adopts a specific spatial arrangement critical for binding to parasitic targets. Despite the racemic nature of commercial diclazuril, the (S)-form demonstrates superior anticoccidial activity due to its optimized interaction with mitochondrial enzymes in Eimeria spp..

Taxonomic Classification Within Anticoccidial Agents

Triazinone Derivatives: Structural Relationships

Diclazuril belongs to the triazinone class, characterized by a 1,2,4-triazin-3,5-dione core. Its structure aligns with other triazinone anticoccidials like toltrazuril and clazuril, which share the triazinone moiety but differ in substituents (Figure 1). The 2,6-dichloro-4-triazinone phenyl group in diclazuril enhances electron-withdrawing effects, stabilizing interactions with parasitic dihydroorotate dehydrogenase.

Figure 1: Structural Comparison of Triazinone Anticoccidials

- Diclazuril : 2,6-dichloro-4-triazinone phenyl + 4-chlorophenyl acetonitrile

- Toltrazuril : Trifluoromethylphenyl + methylsulfonyl group

- Clazuril : Unsubstituted phenyl + trifluoromethyl group

Comparative Analysis With Benzene Acetonitrile Class Compounds

Diclazuril’s benzene acetonitrile subgroup places it among compounds like fenoxanil, which feature a nitrile-functionalized benzene ring. However, diclazuril distinctively integrates chlorine atoms at the 2,6-positions and a triazinone ring at the 4-position of the central phenyl group (Table 2). This configuration confers enhanced polarity and binding affinity compared to simpler benzene acetonitriles.

Table 2: Diclazuril vs. Benzene Acetonitrile Analogs

The triazinone and dichlorophenyl groups synergistically disrupt mitochondrial function in coccidia, a mechanism absent in non-triazinone benzene acetonitriles. This structural duality underpins diclazuril’s classification as a hybrid anticoccidial agent, bridging triazinone and nitrile-based pharmacophores.

Eigenschaften

CAS-Nummer |

142004-16-8 |

|---|---|

Molekularformel |

C17H9Cl3N4O2 |

Molekulargewicht |

407.6 g/mol |

IUPAC-Name |

(2S)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m0/s1 |

InChI-Schlüssel |

ZSZFUDFOPOMEET-LBPRGKRZSA-N |

Isomerische SMILES |

C1=CC(=CC=C1[C@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diclazuril erfolgt typischerweise in mehreren Schritten, beginnend mit 2,6-Dichlor-para-nitroanilin oder 3,4,5-Trichlornitrobenzol als Ausgangsmaterialien. Diese Verbindungen werden Diazotierungs-, Substitutions- und Reduktionsreaktionen unterzogen, um Zwischenverbindungen zu bilden. Das Endprodukt wird durch Cyclisierungs- und Ringvergrößerungsreaktionen gewonnen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Diclazuril beinhaltet die Optimierung des Synthesewegs, um die Ausbeute zu erhöhen und die Kosten zu senken. Ein Verfahren beinhaltet die Verwendung von Natriumnitrit und Natriumhydroxid in einem Reaktionskolben, gefolgt von der Zugabe von Tetrabutylammoniumbromid und Tetrahydrofuran. Das Reaktionsgemisch wird dann verschiedenen Temperatur- und pH-Bedingungen ausgesetzt, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diclazuril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diclazuril kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Diclazuril in verschiedene reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen eines oder mehrerer Atome oder Gruppen im Diclazuril-Molekül durch andere Atome oder Gruppen

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Natriumnitrit, Natriumhydroxid und verschiedene organische Lösungsmittel wie Tetrahydrofuran und Dimethylformamid. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate von Diclazuril ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

Treatment of Coccidiosis in Poultry

Diclazuril is extensively used to combat coccidiosis, a parasitic disease that significantly impacts poultry health and productivity. It is effective against various species of coccidia, reducing mortality rates and improving growth performance in infected birds .

Efficacy Data:

- Dosage: Typically administered at 1-2 mg/kg body weight.

- Effectiveness: Studies indicate that Diclazuril can reduce oocyst shedding by over 90% in treated flocks .

Treatment of Equine Protozoal Myeloencephalitis

Diclazuril is also indicated for the treatment of EPM caused by Sarcocystis neurona. It has been shown to inhibit the production of merozoites in vitro effectively.

Clinical Findings:

- Dosage: Administered at 1 mg/kg daily for 28 days.

- Effectiveness: Clinical studies report over 95% inhibition of Sarcocystis neurona proliferation at concentrations as low as 1 ng/mL .

Research on Congenital Toxoplasmosis

Recent studies have begun exploring Diclazuril's potential in treating congenital toxoplasmosis. In murine models, it has shown promise in mitigating symptoms associated with maternal gastrointestinal syndrome and preventing severe outcomes from congenital infections .

Case Study 1: Efficacy in Horses

A study involving horses diagnosed with EPM demonstrated that administration of Diclazuril resulted in significant improvement in neurological function and reduction of clinical signs associated with the disease. Horses treated with Diclazuril showed marked improvement within weeks compared to untreated controls .

Case Study 2: Poultry Health Improvement

In a controlled trial with broiler chickens, Diclazuril was administered during a coccidial outbreak. Results showed a substantial decrease in mortality rates and improved weight gain compared to untreated groups, confirming its role as an effective preventative measure against coccidiosis .

Safety Profile

Diclazuril has been reported to have a favorable safety profile when used at recommended dosages. Studies indicate no significant adverse effects on hematological parameters or general health indicators in both poultry and equine subjects treated with the compound .

Wirkmechanismus

Der genaue Wirkungsmechanismus von Diclazuril ist noch nicht vollständig geklärt. Es ist bekannt, dass es die asexuellen und sexuellen Stadien von Kokzidien angreift, die Ausscheidung von Oocysten verhindert und den Lebenszyklus des Parasiten unterbricht. Cyclin-abhängige Kinasen sind prominente Zielproteine in Apicomplexan-Parasiten, und die Auswirkungen von Diclazuril auf diese Proteine tragen zu seiner antikokzidiolen Aktivität bei .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Efficacy Against Coccidiosis

Table 1: Efficacy Comparison in Key Species

Key Findings :

Pharmacokinetics and Bioavailability

Table 2: Pharmacokinetic Properties

Key Findings :

- Diclazuril’s sodium salt formulation improves bioavailability 2.5-fold in cattle .

- Toltrazuril requires longer withdrawal periods due to active metabolites .

Table 3: Cross-Reactivity of Diclazuril Antibody (IC₅₀ = 0.952 μg/kg)

| Compound | Cross-Reactivity | Chemical Class |

|---|---|---|

| Diclazuril | 100% | Triazine |

| Toltrazuril | <1% | Sulfonamide |

| Monensin | <1% | Ionophore |

| Clazuril | <1% | Triazine (structural analog) |

Key Findings :

Resistance and Combination Therapies

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying diclazuril residues in biological tissues?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is widely used. Optimal conditions include:

- Mobile phase : Acetonitrile and ammonium acetate (43:57 v/v) .

- Flow rate : 1 mL/min, column temperature 40°C, injection volume 10 µL .

- Calibration range : Linear between 50–5000 ng/mL (R² > 0.999) .

- Validation : Specificity confirmed via chromatograms of blank, spiked, and standard samples; robustness tested under ICH guidelines (RSD <2%) .

- Advanced Tip : For complex matrices (e.g., feed), use HPLC-MS/MS with MRM mode (LOD: 0.1 µg/kg, LOQ: 0.5 µg/kg) .

Q. What statistical approaches are recommended for comparing diclazuril efficacy across treatment groups?

- Methodology : One-way ANOVA with post-hoc Duncan’s test (p<0.05) is standard for evaluating differences in oocyst reduction or residue levels .

- Software : SAS (2004) or SPSS v22 for variance analysis .

- Data Presentation : Report means ± standard error (SE) for biological replicates .

Q. How are safety thresholds (e.g., ADI) for diclazuril determined in toxicological studies?

- Key Metrics :

- NOEL : 3 mg/kg bw/day in mice (basis for WHO’s temporary ADI: 0–20 µg/kg bw) .

- Toxicokinetics : Limited enteric absorption in rabbits, with plasma saturation at doses >640 mg/kg bw .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve diclazuril peaks in complex matrices?

- Critical Adjustments :

- Mobile phase ratio : Adjust acetonitrile:ammonium acetate to minimize co-eluting impurities .

- Flow rate : Reduce to 0.8 mL/min if peak broadening occurs.

- Column type : Use C18 reversed-phase columns for better retention (RT ≈7.88 min) .

Q. How to address contradictions in diclazuril residue recovery rates across studies?

- Root Causes :

- SPE sorbent mass : Low recovery in EU methods was resolved by increasing sorbent mass during extraction .

- Dose-dependent absorption : Nonlinear plasma concentration curves at high doses due to saturation .

- Solutions :

- Validate extraction protocols using spiked controls (recovery: 79–94.5%) .

- Include toxicokinetic sampling at multiple time points to account for absorption variability .

Q. What experimental designs are effective for evaluating diclazuril combination therapies (e.g., with allicin oil)?

- Design Framework :

- PICOT Structure : Define population (e.g., broiler chickens), intervention (diclazuril + allicin), comparator (monotherapy), outcome (oocyst count), and time frame (e.g., 120h post-inoculation) .

- Metrics : Measure caecal lesion scores and oocyst shedding; use Duncan’s test for post-hoc comparisons .

Q. How to investigate diclazuril’s molecular mechanism against Eimeria tenella?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.